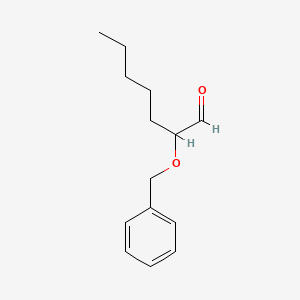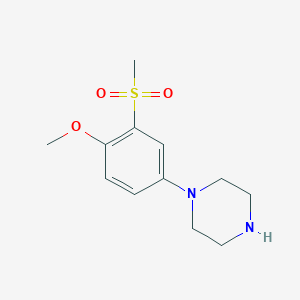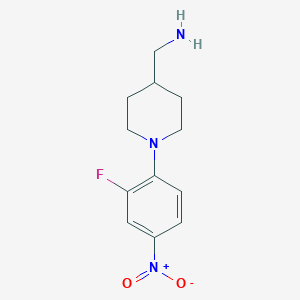![molecular formula C11H5BrN4 B8329604 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B8329604.png)
12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes. The presence of bromine and nitrile groups in its structure makes it a versatile compound for various synthetic and research applications.
Méthodes De Préparation
The synthesis of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 3-bromo-2-aminopyridine and 2-cyanopyridine can be used. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidized products, and reduction reactions can be used to modify the nitrile group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological systems .
Comparaison Avec Des Composés Similaires
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile can be compared with other pyrrole derivatives such as:
3-Iodo-6-bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole: Similar structure but with an iodine atom, which may alter its reactivity and biological activity.
Pyrrolopyrazine Derivatives: These compounds also contain pyrrole rings and exhibit various biological activities, making them useful for comparison in terms of reactivity and applications.
The uniqueness of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H5BrN4 |
|---|---|
Poids moléculaire |
273.09 g/mol |
Nom IUPAC |
12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile |
InChI |
InChI=1S/C11H5BrN4/c12-6-1-9-8-2-7(3-13)14-5-10(8)16-11(9)15-4-6/h1-2,4-5H,(H,15,16) |
Clé InChI |
XTOBMPDPWTVRSM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1C3=C(N2)C=NC(=C3)C#N)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl]acetic acid](/img/structure/B8329522.png)





![11-[4-(Diethylamino)butyryl]-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one hydrochloride](/img/structure/B8329552.png)
![{1-[(Anilinocarbonyl)amino]cyclohexyl}acetic acid](/img/structure/B8329562.png)




![1-[1-(4-Bromo-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B8329607.png)
![1'-Methyl-spiro[benzothiazolin-2,4'-piperidine]](/img/structure/B8329613.png)
